6-Bromo-3-methoxy-2-methylbenzamide
Overview
Description
6-Bromo-3-methoxy-2-methylbenzamide, also known as 6-bromo-3-methoxy-2-methylbenzoic acid amide, is a synthetic compound with a variety of applications in scientific research. It is a brominated derivative of the aromatic amide, benzoic acid, and has been used as a starting material in various syntheses of organic compounds. The compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
6-Bromo-3-methoxy-2-methylbenzamide has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of compounds with potential medicinal applications, such as the anti-inflammatory agent ibuprofen. The compound has also been used in the synthesis of compounds with potential applications in biochemistry and pharmacology, such as the anticonvulsant drug phenobarbital. In addition, 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide has been used in the synthesis of compounds with potential applications in the treatment of cancer and other diseases.
Mechanism Of Action
The mechanism of action of 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide is not well understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormone-like substances that play an important role in inflammation, pain, and other physiological processes. By inhibiting cyclooxygenase, 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide may reduce the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide are not well understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. By inhibiting cyclooxygenase, 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide may reduce the production of prostaglandins, leading to a reduction in inflammation and pain. In addition, the compound has been shown to have antioxidant and antimicrobial properties, indicating potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
6-Bromo-3-methoxy-2-methylbenzamide has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it a cost-effective starting material for a variety of organic syntheses. In addition, the compound is relatively stable and can be stored for long periods of time without decomposition. However, the compound is also toxic and should be handled with care in the laboratory.
Future Directions
The potential applications of 6-Bromo-3-methoxy-2-methylbenzamidethoxy-2-methylbenzamide are vast and varied. Future research may focus on the compound’s potential applications in medicinal chemistry, biochemistry, and pharmacology, such as the development of new drugs and treatments for various diseases. Additionally, future research may investigate the compound’s potential applications in the treatment of cancer and other diseases, as well as its potential as an antioxidant and antimicrobial agent. Finally, further research may focus on the compound’s potential for use in the synthesis of other organic compounds.
properties
IUPAC Name |
6-bromo-3-methoxy-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFHFYNIFJDZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284889 | |
Record name | Benzamide, 6-bromo-3-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methoxy-2-methylbenzamide | |
CAS RN |
1420537-79-6 | |
Record name | Benzamide, 6-bromo-3-methoxy-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420537-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 6-bromo-3-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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